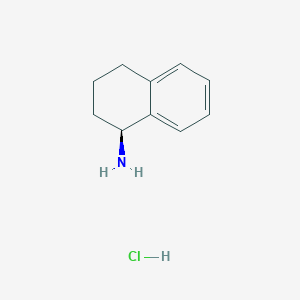

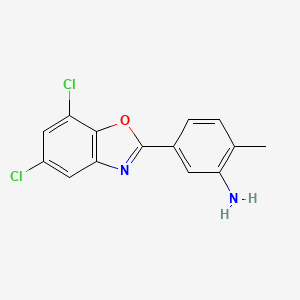

![molecular formula C20H16N2O3S3 B2535097 (3-Benzothiazol-2-ylthio-4-hydroxyphenyl)[(4-methylphenyl)sulfonyl]amine CAS No. 305374-33-8](/img/structure/B2535097.png)

(3-Benzothiazol-2-ylthio-4-hydroxyphenyl)[(4-methylphenyl)sulfonyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Benzothiazol-2-ylthio-4-hydroxyphenyl)[(4-methylphenyl)sulfonyl]amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzothiazole, which is a heterocyclic compound that has been extensively studied for its biological activities.

Scientific Research Applications

ESIPT Fluorescent Chromism and Conformational Change

The compound has been explored for its properties in the context of ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecules. This research is significant for the development of solid-state sensing devices for biologically important organic bases and amines (Nakane et al., 2018).

Preclinical Evaluation of Amino Acid Prodrugs

Research has also been conducted on the amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles, a class to which the compound belongs, assessing their potential as antitumor agents and the process of biotransformation by cytochrome P450 (Bradshaw et al., 2002).

Hydroxylamine as an Oxygen Nucleophile

Studies have shown the reaction of benzothiazole-2-sulfonamides with hydroxylamine in aqueous solutions, forming products like 2-hydroxybenzothiazole and sulfur dioxide. This research offers insights into the reaction mechanisms involving benzothiazole derivatives (Kamps et al., 2013).

Synthesis and Enzyme Inhibitory Potential

Another study focused on the synthesis of new sulfonamides containing benzodioxane and acetamide moieties. These compounds were tested for their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase, offering potential applications in pharmacology (Abbasi et al., 2019).

Synthesis and Transformations of Benzazoles

Research has also been conducted on the treatment of 1,3-benzothiazol-2(3H)-one with chlorosulfonic acid to produce various sulfonic acids, esters, and amides. This study is crucial for understanding the chemical transformations of benzothiazole derivatives (Dushamov et al., 2020).

Corrosion Resistance

A study examined the use of benzothiazole derivatives for enhancing the corrosion resistance of mild steel in acidic environments, highlighting an industrial application of these compounds (Salarvand et al., 2017).

Enzyme Immunoassay Development

The development of a specific enzyme immunoassay for a related compound, 4-hydroxy-2-(4-methylphenyl)benzothiazole, has been documented, demonstrating the compound's utility in biomedical research and diagnostics (Miyairi et al., 1993).

Co-ordination Chemistry

The compound's derivatives have been synthesized and their interaction with nickel centers was explored, contributing to the field of coordination chemistry and potential applications in catalysis or materials science (Bermejo et al., 2000).

Mechanism of Action

Target of Action

tuberculosis . The target of these compounds is often the DprE1 enzyme, which is crucial for the survival of the bacteria .

Mode of Action

Benzothiazole derivatives generally interact with their targets, such as the dpre1 enzyme, leading to inhibition of the enzyme’s function . This interaction disrupts the normal functioning of the bacteria, leading to its death .

Biochemical Pathways

The inhibition of the dpre1 enzyme by benzothiazole derivatives disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .

Result of Action

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S3/c1-13-6-9-15(10-7-13)28(24,25)22-14-8-11-17(23)19(12-14)27-20-21-16-4-2-3-5-18(16)26-20/h2-12,22-23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOLOFHQNYOJJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

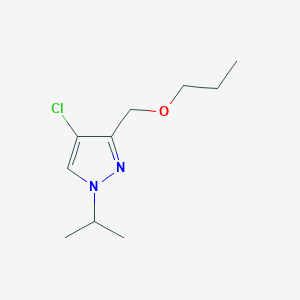

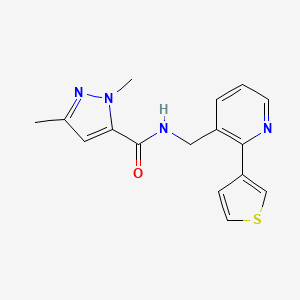

![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2535014.png)

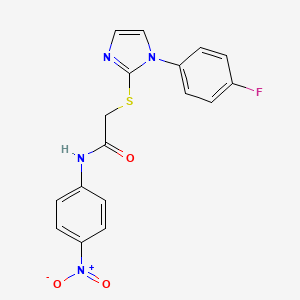

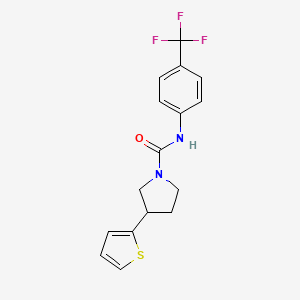

![4-methyl-N-[2-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2535019.png)

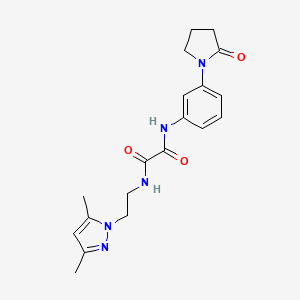

![N-[1-(4-Bromophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2535032.png)

![2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535034.png)

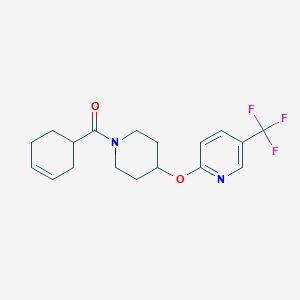

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2535035.png)

![N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine](/img/structure/B2535037.png)